

Application Notes: 4-Bromo-6-methylisoquinoline in the Synthesis of Bioactive Heterocycles

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Compound of Interest

Compound Name: **4-Bromo-6-methylisoquinoline**

Cat. No.: **B598380**

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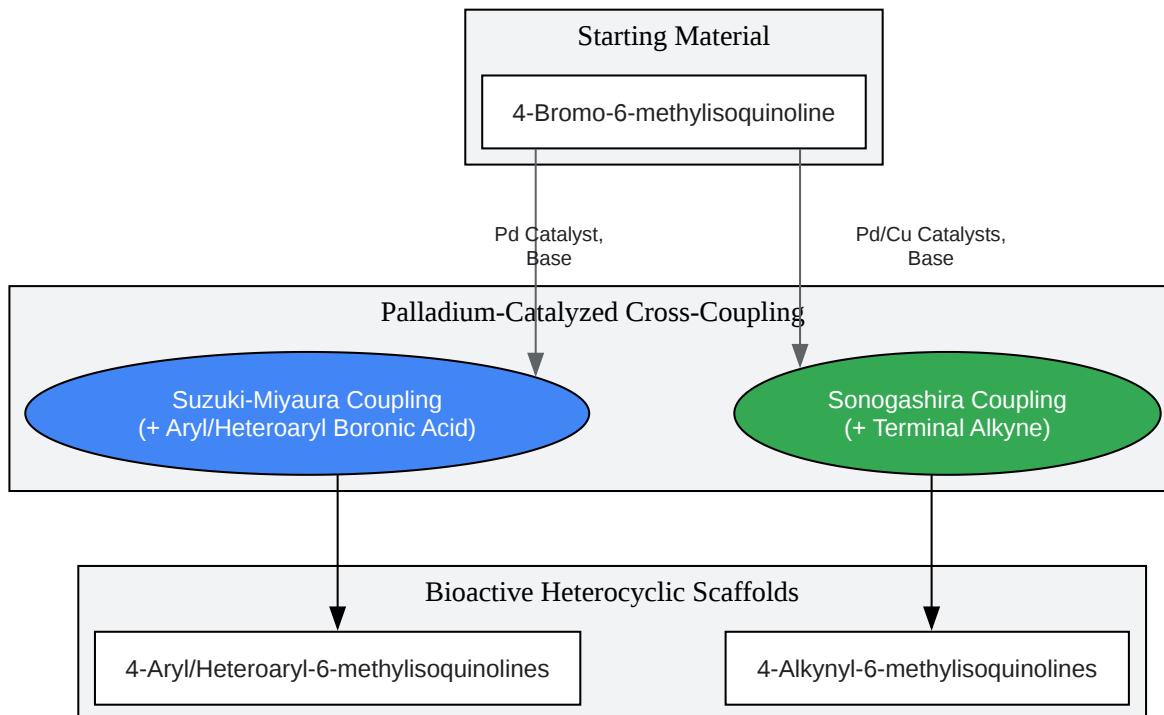
For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.^{[1][2][3][4][5]} Isoquinoline derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.^{[1][2][3]} The strategic functionalization of the isoquinoline ring is a key approach in drug discovery to generate novel therapeutic agents. **4-Bromo-6-methylisoquinoline** is a valuable and versatile building block for this purpose. The presence of a bromine atom at the C-4 position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of substituted isoquinolines for biological screening.

Synthetic Utility via Cross-Coupling Reactions

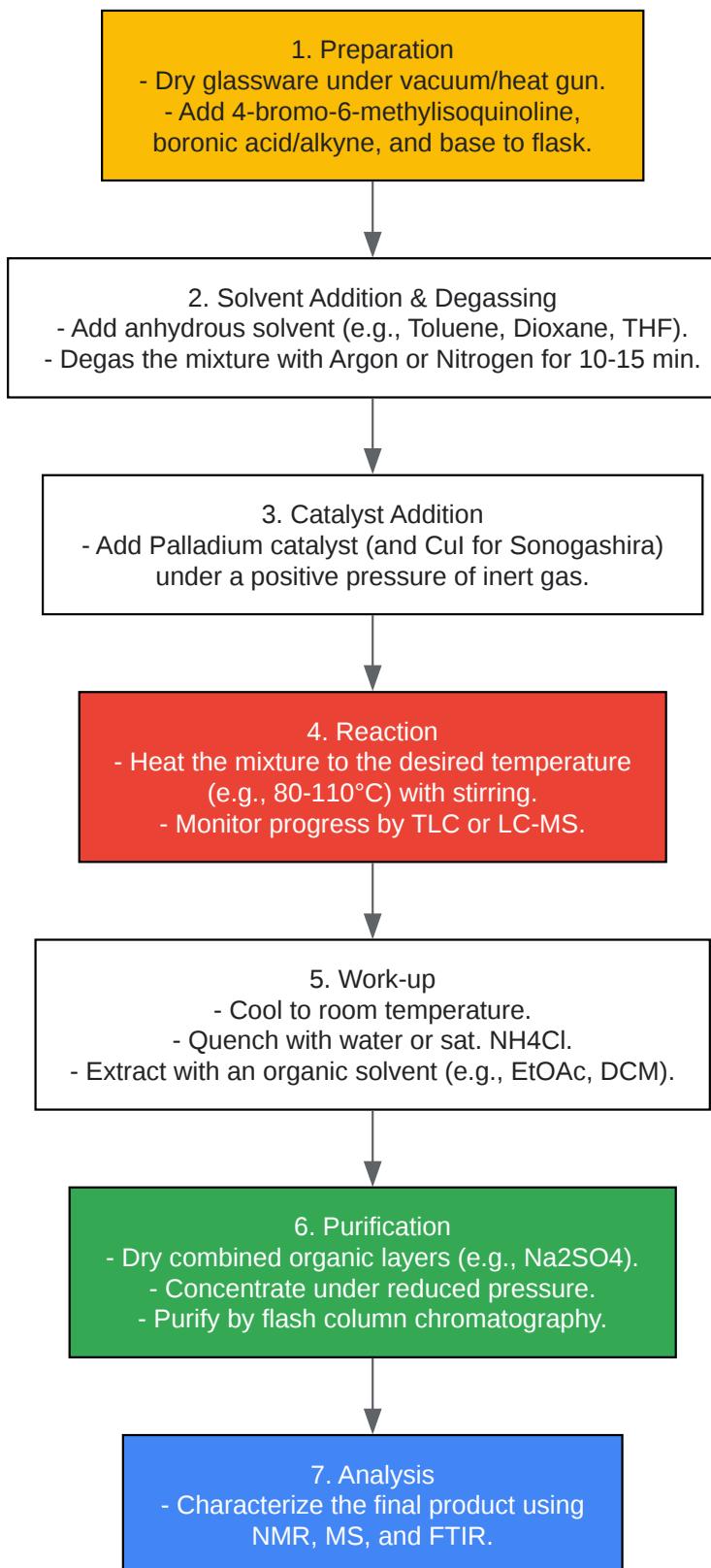
4-Bromo-6-methylisoquinoline serves as a key intermediate for C-C bond formation, primarily through Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties at the 4-position, significantly expanding the chemical diversity of the resulting compounds.^{[6][7][8]}

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Synthetic diversification of **4-bromo-6-methylisoquinoline**.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions, adapted from established procedures for similar bromo-heterocyclic compounds.^[6] ^[8]^[9]^[10] Researchers should optimize these conditions for their specific substrates.

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General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling (Representative)

This protocol describes the synthesis of a 4-aryl-6-methylisoquinoline derivative.

- Reagents & Setup: In a heat-gun-dried Schlenk flask under an Argon atmosphere, combine **4-bromo-6-methylisoquinoline** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs_2CO_3) or sodium carbonate (Na_2CO_3) (2.0-3.0 eq).
- Solvent: Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).
- Catalyst: Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq) or $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.02-0.05 eq), to the mixture.
- Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Representative)

This protocol describes the synthesis of a 4-alkynyl-6-methylisoquinoline derivative.

- Reagents & Setup: To a dried Schlenk flask under Argon, add **4-bromo-6-methylisoquinoline** (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03-0.05 eq), and copper(I) iodide (CuI) (0.02-0.04 eq).
- Solvent & Reagents: Add an anhydrous solvent such as toluene or THF, followed by a degassed amine base like triethylamine (Et_3N) or diisopropylamine (DIPA) (2.0-5.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq).^{[6][9]}
- Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) for 3-20 hours until the starting material is consumed (monitored by TLC).^{[6][11]}

- Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove catalyst residues.
- Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Anticipated Biological Activities & Illustrative Data

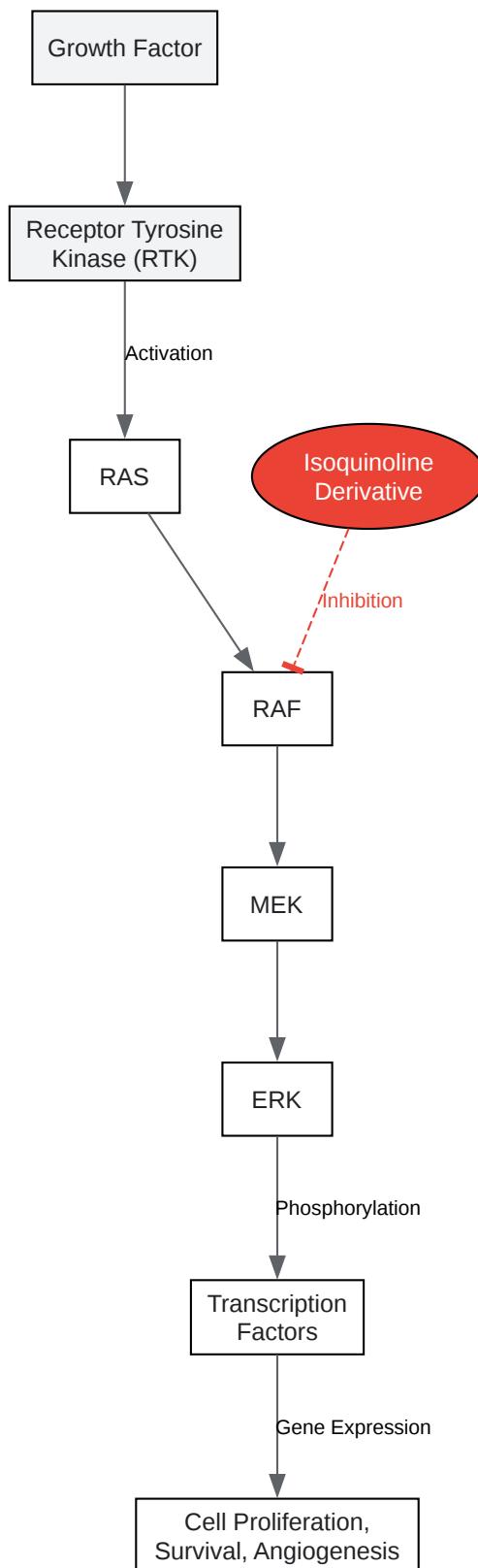
Derivatives synthesized from **4-bromo-6-methylisoquinoline** are expected to exhibit a range of biological activities, based on the extensive pharmacology of the isoquinoline class.[\[1\]](#)[\[3\]](#)[\[5\]](#) The primary areas of interest include anticancer and antimicrobial applications.[\[3\]](#)[\[4\]](#)[\[12\]](#) The table below presents illustrative biological activity data, representing typical values observed for bioactive quinoline and isoquinoline derivatives against various cell lines and pathogens.[\[13\]](#)

Compound ID	Scaffold Type (R-group at C4)	Target	Activity Metric	Result (μM)
ISO-SUZ-01	4-(4-methoxyphenyl)-	MCF-7 (Breast Cancer)	IC ₅₀	15.9
ISO-SUZ-02	4-(pyridin-3-yl)-	SW480 (Colon Cancer)	IC ₅₀	17.8
ISO-SUZ-03	4-(furan-2-yl)-	A549 (Lung Cancer)	IC ₅₀	25.4
ISO-SON-01	4-(phenylethynyl)-	Staphylococcus aureus	MIC	32.1
ISO-SON-02	4-(hex-1-yn-1-yl)-	Escherichia coli	MIC	64.5
ISO-SON-03	4-((trimethylsilyl)ethyl)-	Candida albicans	MIC	45.8

Note: The data presented in this table is for illustrative purposes only and represents potential activity based on structurally related compounds.

Potential Mechanism of Action: Kinase Inhibition

Many isoquinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival.^{[3][5]} Dysregulation of these pathways is a hallmark of cancer. The synthesized 4-substituted-6-methylisoquinolines can be screened for their ability to inhibit key kinases such as EGFR, VEGFR, or Aurora kinases.



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Potential inhibition of the MAPK/ERK signaling pathway.

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